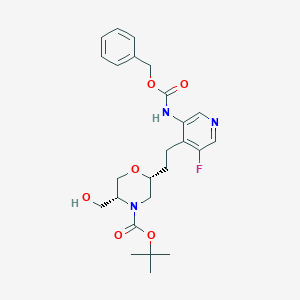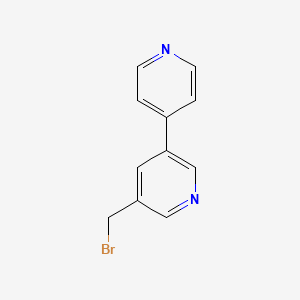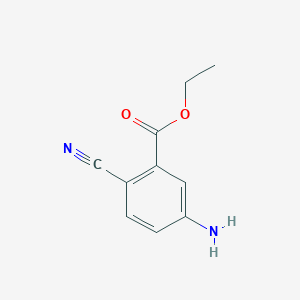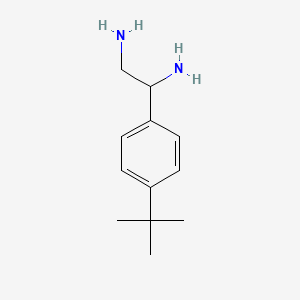
Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a fluoropyridine moiety, and a benzyloxycarbonyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate typically involves multiple steps, including the formation of the morpholine ring, the introduction of the fluoropyridine moiety, and the attachment of the benzyloxycarbonyl group. Each step requires specific reagents and conditions, such as:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate diol with ammonia or an amine under acidic or basic conditions.
Introduction of the Fluoropyridine Moiety: This step may involve the use of a fluorinated pyridine derivative and a suitable coupling reagent.
Attachment of the Benzyloxycarbonyl Group: This can be done using benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyloxycarbonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the benzyloxycarbonyl group would yield a benzyl group.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving morpholine and fluoropyridine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The fluoropyridine moiety may enhance binding affinity to certain targets, while the morpholine ring may influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-chloropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-methylpyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C25H32FN3O6 |
|---|---|
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
tert-butyl (2R,5R)-2-[2-[3-fluoro-5-(phenylmethoxycarbonylamino)pyridin-4-yl]ethyl]-5-(hydroxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C25H32FN3O6/c1-25(2,3)35-24(32)29-13-19(33-16-18(29)14-30)9-10-20-21(26)11-27-12-22(20)28-23(31)34-15-17-7-5-4-6-8-17/h4-8,11-12,18-19,30H,9-10,13-16H2,1-3H3,(H,28,31)/t18-,19-/m1/s1 |
Clave InChI |
LQDGDTOUULSTJF-RTBURBONSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](OC[C@H]1CO)CCC2=C(C=NC=C2NC(=O)OCC3=CC=CC=C3)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(OCC1CO)CCC2=C(C=NC=C2NC(=O)OCC3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13033660.png)

![3,8-Dichloroimidazo[1,2-A]pyridine](/img/structure/B13033667.png)
![Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hcl](/img/structure/B13033672.png)
![(R)-7-(2-Amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13033673.png)
![2-[N-[2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]anilino]ethyl]anilino]ethyl 4-methylbenzenesulfonate](/img/structure/B13033684.png)

![3-[(S)-2-(2,4-Dichloro-benzyloxycarbonylamino)-3-methyl-butyrylamino]-5-fluoro-4-oxo-pentanoic acid](/img/structure/B13033696.png)
![1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033703.png)

![6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B13033717.png)
![4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B13033728.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13033729.png)
